![molecular formula C18H13N3O5 B2586824 (4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one CAS No. 444332-43-8](/img/structure/B2586824.png)
(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one is a useful research compound. Its molecular formula is C18H13N3O5 and its molecular weight is 351.318. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The facile one-pot synthesis methodologies of related pyrazole derivatives highlight the versatility of these compounds in organic synthesis. These methods involve regioselective nucleophilic addition reactions that produce a variety of heterocyclic compounds (Latif & Rady, 2004). Such synthetic routes offer pathways for the generation of complex structures from simpler precursors.
- The study of the structure and tautomeric behavior of benzoyl- and methyl-substituted pyrazolones using NMR and X-ray analysis (Holzer et al., 2003) contributes to understanding the chemical properties and stability of these molecules, which is essential for their application in various fields.
Biological and Antioxidant Activities
- The antioxidant activities of bis-isoxazoline derivatives, including those with similar structural motifs to the specified compound, were investigated, revealing significant radical scavenging activity and potential as antioxidant additives. These findings suggest that structurally related compounds could exhibit similar beneficial properties (Zeng et al., 2016).
Material and Dye Applications
- The development of dyes and pigments based on pyrazole derivatives has been explored, indicating the potential of such compounds in textile and material science applications. This includes the synthesis of pyrazolo[4′,3′:5,6]pyrazino[2,3‐c]pyrazoles and their application to polyester fibers, showcasing the versatility of these compounds in creating new materials with desired properties (Rangnekar, 2007).
Spectroscopic and Thermodynamic Studies
- Spectroscopic and thermodynamic properties of closely related compounds have been analyzed to understand their behavior and stability under different conditions. Such studies provide insights into the electronic structure, reactivity, and potential applications of these molecules in various scientific domains (Uppal, Kamni, & Khajuria, 2019).
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which maintains cell shape, enables cell movement, and is crucial for cell division .
Mode of Action
This causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
Compounds with similar structures have been shown to affect the cell cycle, particularly causing cell cycle arrest at the s phase . This leads to downstream effects such as the induction of apoptosis .
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells by causing growth arrest at the g0/g1 phase .
properties
IUPAC Name |
(4Z)-5-methyl-4-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-phenylpyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O5/c1-11-14(18(22)20(19-11)13-5-3-2-4-6-13)7-12-8-16-17(26-10-25-16)9-15(12)21(23)24/h2-9H,10H2,1H3/b14-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJNOOBJEGXXKX-AUWJEWJLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC3=C(C=C2[N+](=O)[O-])OCO3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.